molecular formula C25H22 B14205458 1-(9-Phenylnona-1,8-diyn-1-YL)naphthalene CAS No. 846022-93-3

1-(9-Phenylnona-1,8-diyn-1-YL)naphthalene

Cat. No.: B14205458
CAS No.: 846022-93-3
M. Wt: 322.4 g/mol
InChI Key: IVVNHXVMAOLQPY-UHFFFAOYSA-N
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Description

1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The compound is characterized by the presence of a phenyl group attached to a nona-1,8-diyn-1-yl chain, which is further connected to a naphthalene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the coupling of a phenylacetylene derivative with a naphthalene derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an organic solvent like dichloroethane. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of naphthoquinone derivatives, while reduction can yield dihydronaphthalene derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the naphthalene ring, resulting in halogenated naphthalene derivatives .

Scientific Research Applications

1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Mechanism of Action

The mechanism of action of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .

Comparison with Similar Compounds

1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be compared with other similar compounds, such as naphthalene derivatives and phenylacetylene derivatives. Similar compounds include 1-phenylnaphthalene and 1,8-diphenylnaphthalene. Compared to these compounds, this compound exhibits unique properties due to the presence of the nona-1,8-diyn-1-yl chain, which imparts additional reactivity and versatility in chemical reactions .

Properties

CAS No.

846022-93-3

Molecular Formula

C25H22

Molecular Weight

322.4 g/mol

IUPAC Name

1-(9-phenylnona-1,8-diynyl)naphthalene

InChI

InChI=1S/C25H22/c1(2-4-7-14-22-15-8-6-9-16-22)3-5-10-17-23-19-13-20-24-18-11-12-21-25(23)24/h6,8-9,11-13,15-16,18-21H,1-5H2

InChI Key

IVVNHXVMAOLQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCCC#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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